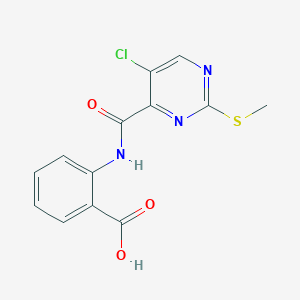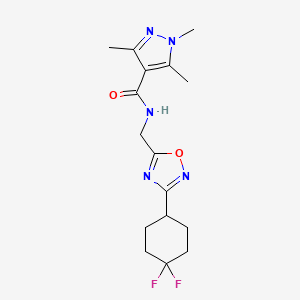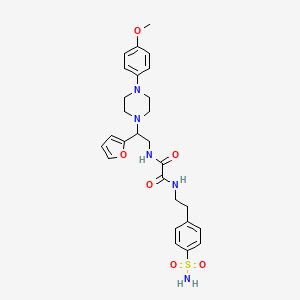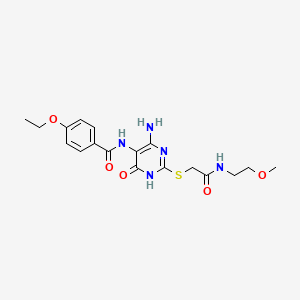
2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid” is a chemical compound with the molecular formula C6H5ClN2O2S . It has an average mass of 204.634 Da and a monoisotopic mass of 203.976028 Da .
Molecular Structure Analysis
The molecular structure of “2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid” consists of a pyrimidine ring substituted with a methylthio group at position 2, a chlorine atom at position 5, and a carboxylic acid group at position 4 .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 396.4±22.0 °C at 760 mmHg, and a flash point of 193.5±22.3 °C . It also has a molar refractivity of 46.1±0.4 cm3, a polar surface area of 88 Å2, and a molar volume of 128.2±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study conducted by Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, demonstrating significant antimicrobial activity against strains of Proteus vulgaris and Pseudomonas aeruginosa. These compounds showed higher activity than reference drugs like streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).
Supramolecular Chemistry
Ebenezer, Muthiah, and Butcher (2011) designed a series of isostructural co-crystals involving aminopyrimidines with various carboxylic acids, showcasing the formation based on the chloro/methyl interchange. This study highlights the structural versatility and potential applications in designing supramolecular architectures (Ebenezer, Muthiah, & Butcher, 2011).
Biological Studies of Organotin(IV) Derivatives
Xanthopoulou et al. (2008) explored the structural and biological aspects of organotin(IV) complexes with 2-mercapto-benzoic acid and 2-mercapto-4-methyl-pyrimidine, examining their effects on the catalytic peroxidation of linoleic acid. This research provides insights into the potential therapeutic applications of these complexes (Xanthopoulou et al., 2008).
Synthesis of Novel Anti-inflammatory Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. This research highlights the potential of pyrimidine derivatives in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Heterocyclic Compound Synthesis
Haggam, Soylem, Assy, and Arastiedy (2018) focused on synthesizing condensed oxazine and pyrimidine derivatives, leading to the development of compounds with potential biological activities. Their work illustrates the synthetic versatility of pyrimidine derivatives in heterocyclic chemistry (Haggam et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S/c1-21-13-15-6-8(14)10(17-13)11(18)16-9-5-3-2-4-7(9)12(19)20/h2-6H,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDHIFIHFXBUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2706507.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2706510.png)
![2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2706511.png)


![5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B2706516.png)
![3-Chloroisothiazolo[5,4-b]pyridine](/img/structure/B2706518.png)

![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2706524.png)

![benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B2706526.png)
![1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea](/img/structure/B2706527.png)
![methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2706528.png)
![1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2706529.png)